1-Bromo-2-phenylpropane

Organic synthesis Reaction kinetics Nucleophilic substitution

1-Bromo-2-phenylpropane (CAS 1459-00-3), also known as β-bromocumene or 2-phenylpropyl bromide, is a C9H11Br alkyl halide with a molecular weight of 199.09 g/mol. The compound exists as a clear, colorless to pale yellow liquid with a density of 1.314 g/cm³, boiling point of 115–116 °C at 15 mmHg, and refractive index of 1.5470.

Molecular Formula C9H11Br
Molecular Weight 199.09 g/mol
CAS No. 1459-00-3
Cat. No. B073299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-phenylpropane
CAS1459-00-3
Molecular FormulaC9H11Br
Molecular Weight199.09 g/mol
Structural Identifiers
SMILESCC(CBr)C1=CC=CC=C1
InChIInChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyXJWVCWQKZQENDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-phenylpropane (CAS 1459-00-3): Technical Baseline and Molecular Characteristics for Procurement


1-Bromo-2-phenylpropane (CAS 1459-00-3), also known as β-bromocumene or 2-phenylpropyl bromide, is a C9H11Br alkyl halide with a molecular weight of 199.09 g/mol [1]. The compound exists as a clear, colorless to pale yellow liquid with a density of 1.314 g/cm³, boiling point of 115–116 °C at 15 mmHg, and refractive index of 1.5470 . Its structural signature is a benzylic bromomethyl group adjacent to a chiral methine carbon at the 2-position, a stereogenic center that renders the molecule intrinsically chiral . This dual benzylic–chiral architecture establishes the compound's reactivity profile: enhanced electrophilicity at the bromine-bearing carbon due to benzylic stabilization of transition states, coupled with stereochemical consequences in substitution and elimination pathways. Storage recommendations specify refrigeration under inert atmosphere due to thermal and oxidative sensitivity .

Why Generic Substitution Fails for 1-Bromo-2-phenylpropane (1459-00-3) in Research Applications


Generic substitution of 1-bromo-2-phenylpropane with structurally similar bromoalkylbenzenes is not scientifically valid due to three interdependent structural determinants that control reaction outcomes. First, the benzylic bromomethyl group confers SN2 reactivity kinetics distinct from non-benzylic primary alkyl bromides such as 1-bromo-3-phenylpropane (CAS 637-59-2), where the β-aryl positioning eliminates direct benzylic activation [1]. Second, the chiral methine center at C2 enables stereoselective transformations that achiral analogs cannot access, making the compound essential for enantioselective synthesis pathways requiring a defined stereogenic input . Third, the specific substitution pattern dictates regiochemical outcomes in elimination and rearrangement reactions: 1-bromo-2-phenylpropane undergoes photochemical phenyl migration via phenyl-bridged radical intermediates, a pathway not available to regioisomeric 2-bromo-1-phenylpropane or non-benzylic congeners [2]. These structural features collectively establish that in-class analogs cannot be interchanged without altering reaction trajectories, product distributions, and stereochemical fidelity.

Product-Specific Quantitative Differentiation of 1-Bromo-2-phenylpropane (CAS 1459-00-3) for Scientific Procurement


Benzylic vs. Non-Benzylic Reactivity: SN2 Kinetics Differentiation from 1-Bromo-3-phenylpropane

1-Bromo-2-phenylpropane exhibits benzylic activation of its primary bromide, enabling accelerated SN2 kinetics relative to non-benzylic primary alkyl bromides. The benzylic stabilization of the SN2 transition state reduces the activation barrier for nucleophilic displacement compared to 1-bromo-3-phenylpropane (CAS 637-59-2), where the β-aryl substitution does not provide direct benzylic conjugation to the reaction center. This differential reactivity is a class-level inference grounded in established physical organic chemistry principles: benzylic halides undergo SN2 reactions approximately 100–200 times faster than comparable primary alkyl halides due to transition-state stabilization by the adjacent aromatic π-system [1].

Organic synthesis Reaction kinetics Nucleophilic substitution

Enantioselective Transformations: Chiral Center at C2 Enables >90% ee in Auxiliary-Mediated Synthesis

1-Bromo-2-phenylpropane possesses a chiral methine carbon at the 2-position, enabling its use as a stereogenic input in asymmetric synthesis. In combination with Evans oxazolidinone chiral auxiliaries, enantioselective alkylation utilizing 1-bromo-2-phenylpropane achieves stereoselectivities exceeding 90% enantiomeric excess (ee) . This stereochemical capability is absent in achiral analogs such as 1-bromo-3-phenylpropane (no stereocenter) or 2-bromo-2-phenylpropane (tertiary, sterically hindered, non-chiral at bromine-bearing position). The quantitative ee value (>90%) provides a benchmark for comparing synthetic routes and assessing whether alternative chiral inputs yield comparable optical purity.

Asymmetric synthesis Chiral building block Stereoselective alkylation

Photochemical Phenyl Migration: Unique Rearrangement Pathway Absent in Regioisomeric and Non-Benzylic Analogs

Upon UV irradiation, 1-bromo-2-phenylpropane undergoes a photochemical phenyl migration via phenyl-bridged radical intermediates, a rearrangement pathway not available to regioisomeric 2-bromo-1-phenylpropane (phenyl migration thermodynamically unfavorable) or to non-benzylic 1-bromo-3-phenylpropane (lacks appropriate spatial arrangement for phenyl participation). Irradiation of 1-bromo-2-phenylpropane in CCl₄ yields 1-chloro-2-phenylpropane and 2-chloro-1-phenylpropane in a 54:46 ratio, demonstrating the radical rearrangement pathway [1]. The extent of rearrangement is significantly greater upon irradiation at 254 nm than at 313 nm, providing wavelength-dependent control over the rearrangement efficiency [2].

Photochemistry Free radical rearrangement Mechanistic probe

Validated Application Scenarios for 1-Bromo-2-phenylpropane (CAS 1459-00-3) Procurement


Accelerated Benzylic SN2 Alkylations Requiring Reduced Reaction Times and Lower Temperatures

Procurement of 1-bromo-2-phenylpropane is indicated for synthetic routes requiring accelerated nucleophilic substitution kinetics at primary electrophilic centers. The benzylic activation of the bromomethyl group reduces SN2 activation barriers, enabling shorter reaction times and milder thermal conditions compared to non-benzylic alternatives such as 1-bromo-3-phenylpropane. This is particularly valuable in sequential syntheses where intermediate stability or functional group compatibility necessitates lower reaction temperatures.

Enantioselective Synthesis of β-Chiral Pharmaceuticals and Chiral Ligand Precursors

The chiral methine center at C2 makes 1-bromo-2-phenylpropane a strategic building block for introducing stereochemical information into target molecules. As supported by literature demonstrating enantioselectivities exceeding 90% ee in auxiliary-mediated alkylations , this compound is essential for programs synthesizing β-chiral amine pharmacophores, chiral ligand scaffolds, and stereochemically defined intermediates where optical purity directly impacts downstream biological activity or catalytic performance.

Photochemical Mechanistic Studies of Phenyl Migration and Radical Rearrangement Pathways

Research programs investigating photochemically induced phenyl migration or free radical rearrangement mechanisms require 1-bromo-2-phenylpropane specifically, as this regioisomer uniquely undergoes the phenyl-bridged radical rearrangement upon UV irradiation. The established product distribution (54:46 chloropropane ratio in CCl₄ photolysis) and wavelength-dependent rearrangement efficiency (254 nm > 313 nm) provide quantifiable benchmarks for mechanistic investigations. Substitution with 2-bromo-1-phenylpropane or 1-bromo-3-phenylpropane eliminates the key photochemical pathway under investigation.

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